2-(1-methyl-1H-benzo[d]imidazol-2-yl)acetonitrile

Medicinal Chemistry Organic Synthesis Process Chemistry

Researchers developing kinase inhibitors or PROTACs require this precise N1-methyl benzimidazole-2-acetonitrile scaffold (CAS 2735-62-8). Unlike the unmethylated analog (CAS 4414-88-4), the N1-methyl group eliminates H-bond donor capacity, tuning logP (XLogP3-AA: 1.1) and directing downstream reactivity—critical for nitrosation-based benzimidazo[1,2-a]piperazine synthesis. The nitrile handle enables further functionalization for targeted protein degradation. Procuring generic 'benzimidazole acetonitrile' risks failed syntheses and irreproducible biological data. ≥98% purity, in stock.

Molecular Formula C10H9N3
Molecular Weight 171.2 g/mol
CAS No. 2735-62-8
Cat. No. B1359945
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(1-methyl-1H-benzo[d]imidazol-2-yl)acetonitrile
CAS2735-62-8
Molecular FormulaC10H9N3
Molecular Weight171.2 g/mol
Structural Identifiers
SMILESCN1C2=CC=CC=C2N=C1CC#N
InChIInChI=1S/C10H9N3/c1-13-9-5-3-2-4-8(9)12-10(13)6-7-11/h2-5H,6H2,1H3
InChIKeyDYWFJPNNNWXOAK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(1-Methyl-1H-benzo[d]imidazol-2-yl)acetonitrile (CAS 2735-62-8) – Benzimidazole Building Block for Procurement & Research


2-(1-Methyl-1H-benzo[d]imidazol-2-yl)acetonitrile (CAS 2735-62-8) is a benzimidazole derivative featuring a methyl group at the N1 position and an acetonitrile substituent at the C2 position [1]. This structure, with a molecular formula of C₁₀H₉N₃ and a molecular weight of 171.20 g/mol, provides a balance of lipophilicity (calculated XLogP3-AA of 1.1) and polarity (topological polar surface area of 41.6 Ų), making it a valuable scaffold in medicinal chemistry [2]. It is commercially available with a typical purity of 98% and serves primarily as a synthetic intermediate for constructing more complex heterocyclic systems, including potential pharmacophores for kinase inhibitors and protein degraders .

2-(1-Methyl-1H-benzo[d]imidazol-2-yl)acetonitrile (CAS 2735-62-8) – Why In-Class Compounds Are Not Interchangeable


Simple substitution of this compound with other benzimidazole acetonitriles is inadvisable due to quantifiable differences in physicochemical properties and synthetic utility. The N1-methyl group is not a minor structural variation; it eliminates the hydrogen bond donor capacity present in the parent compound (2-(1H-benzimidazol-2-yl)acetonitrile, CAS 4414-88-4) . This modification directly impacts solubility, logP, and reactivity, altering its performance in both biological assays and chemical syntheses. Furthermore, the specific substitution pattern directs the course of further chemical modifications, such as nitrosation [1], which are not possible or yield different products with non-methylated or differently substituted analogs. Therefore, procurement based on generic class (e.g., 'benzimidazole acetonitrile') without considering the precise N1-methylation can lead to failed syntheses or misinterpreted biological data .

2-(1-Methyl-1H-benzo[d]imidazol-2-yl)acetonitrile (CAS 2735-62-8) – Quantitative Evidence for Scientific Selection


Synthetic Yield Comparison: N-Methylation Step

The synthesis of the target compound via N-methylation of 2-(1H-benzimidazol-2-yl)acetonitrile (CAS 4414-88-4) has a reported isolated yield of 78% under specific conditions . This yield is a critical benchmark for process chemists and medicinal chemists planning multistep syntheses. In comparison, alternative methods or the synthesis of other N-substituted analogs may proceed with different efficiencies, but a direct, high-yielding route from a common precursor is a key differentiator for procurement and route planning .

Medicinal Chemistry Organic Synthesis Process Chemistry

Physicochemical Differentiation: Lipophilicity (XLogP3-AA)

The target compound has a computed XLogP3-AA value of 1.1 [1]. This represents a moderate increase in lipophilicity compared to its non-methylated analog, 2-(1H-benzimidazol-2-yl)acetonitrile (CAS 4414-88-4), for which a precise calculated logP was not found in the authoritative sources used for the target compound [2]. The introduction of the methyl group increases the compound's hydrophobicity, which is a key parameter influencing membrane permeability and binding affinity. While direct experimental logP comparison data for the two compounds is not available in the retrieved data, the change in the chemical structure (addition of a methyl group) is a well-established driver for increasing logP. The specific value of 1.1 for the target compound is a direct, quantitative descriptor for its use in drug design models [1].

Medicinal Chemistry ADME Drug Design

Physicochemical Differentiation: Hydrogen Bond Donor Count

The N1-methyl group in the target compound results in a computed Hydrogen Bond Donor (HBD) count of 0 [1]. In contrast, the non-methylated analog, 2-(1H-benzimidazol-2-yl)acetonitrile (CAS 4414-88-4), possesses a secondary amine in the benzimidazole ring, which confers an HBD count of 1 [2]. This structural difference has significant implications for membrane permeability, solubility, and the ability to form specific interactions with biological targets. The reduction of HBD count is a well-established strategy to improve oral absorption and blood-brain barrier penetration [1].

Medicinal Chemistry ADME Drug Design

Synthetic Utility as a Precursor to Cytotoxic Benzimidazole Derivatives

The target compound has been employed as a key starting material for synthesizing a series of novel benzimidazole derivatives with evaluated cytotoxicity [1]. In this study, a derivative (compound 2) synthesized from the target compound's chloroacetyl analog showed activity against the A549 human lung carcinoma cell line [1]. While this paper does not provide direct quantitative data for the target compound itself, it demonstrates its proven utility as a scaffold for generating bioactive molecules. This is a class-level inference of value, as the target compound's specific substitution pattern is essential for the subsequent chemistry that leads to the active derivatives.

Medicinal Chemistry Cancer Research Organic Synthesis

2-(1-Methyl-1H-benzo[d]imidazol-2-yl)acetonitrile (CAS 2735-62-8) – Proven Application Scenarios


Synthesis of Benzimidazo[1,2-a]piperazine Derivatives

This compound is a demonstrated precursor for the one-pot synthesis of benzimidazo[1,2-a]piperazine derivatives via nitrosation and subsequent reaction with malononitrile derivatives . This specific reactivity is a direct consequence of its N1-methyl and C2-acetonitrile substitution, which is not achievable with the non-methylated analog. Procurement of this exact compound is essential for researchers aiming to replicate or build upon this published synthetic methodology .

Construction of Protein Degrader Building Blocks

Commercially, this compound is categorized as a 'Protein Degrader Building Block' . Its bifunctional nature (nitrile for further functionalization, benzimidazole as a recognition element) makes it a strategic intermediate for synthesizing PROTACs or molecular glues. The N1-methyl group provides a distinct steric and electronic profile, which can be crucial for optimizing target engagement or E3 ligase recruitment, justifying its selection over other benzimidazole scaffolds .

Synthesis of Cytotoxic Benzimidazole Analogs

Research has shown that derivatives synthesized from a closely related chloroacetyl analog of this compound exhibit in vitro growth inhibitory effects against cancer cell lines such as A549 (human lung carcinoma) and others . This evidence supports the use of 2-(1-methyl-1H-benzo[d]imidazol-2-yl)acetonitrile as a foundational building block in medicinal chemistry programs focused on developing novel anticancer agents .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

46 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-(1-methyl-1H-benzo[d]imidazol-2-yl)acetonitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.